Serabelisib
Overview
Description
Serabelisib (also known as INK1117 and TAK-117) is an orally bioavailable, PI3K p110α- isoform-specific inhibitor . It has an in vitro IC50 of 15 nM and is highly selective against other isoforms (p110β, p110γ, and p110δ) and mTOR .
Molecular Structure Analysis
This compound has a molecular formula of C19H17N5O3 . Its InChIKey is BLGWHBSBBJNKJO-UHFFFAOYSA-N . The ChemSpider ID for this compound is 35143228 .
Physical And Chemical Properties Analysis
This compound has an average mass of 363.370 Da and a monoisotopic mass of 363.133148 Da .
Scientific Research Applications
- Treatment of Solid Tumors : Serabelisib, as an orally available inhibitor of PI3Kα, is being developed for the treatment of solid tumors. This was investigated in a clinical study that assessed the bioavailability of this compound in various formulations and the impact of factors like food intake and intragastric pH modulation on its pharmacokinetics. The study found significant intersubject variability, and managing intragastric pH-modulatory concomitant medications and food intake may be necessary (Patel et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Serabelisib selectively inhibits PI3K alpha kinase, including mutations of PIK3CA, in the PI3K/Akt/mTOR pathway . It acts as an ATP-competitive inhibitor of the PI3Kα isoform, blocking cellular proliferation and leading to apoptosis . By inhibiting PI3Kα, this compound disrupts the PI3K/Akt signaling pathway, which can result in tumor cell apoptosis and growth inhibition in PI3K alpha-expressing tumor cells .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is one of the most important intracellular pathways, regulating cell growth, motility, survival, metabolism, and angiogenesis . Hyperactivation of this pathway has been associated with tumorigenesis and resistance to treatment in various cancer types . By inhibiting PI3Kα, this compound can disrupt this pathway, leading to decreased cellular proliferation and increased cellular death .
Pharmacokinetics
It is known that this compound is orally bioavailable , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
This compound’s action results in a decrease in cellular proliferation and an increase in cellular death . It has been found to reduce the migration and invasion capacity of cells . Furthermore, genes and proteins of the PI3K/AKT signaling pathway are downregulated, while those that promote apoptosis and pyroptosis or inhibit epithelial–mesenchymal transition (EMT) are upregulated .
Action Environment
It is under investigation in a clinical trial to evaluate the relative bioavailability, effect of food, and gastric potential hydrogen (ph) modification on the pharmacokinetics of this compound . This suggests that factors such as diet and stomach acidity could potentially influence the drug’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Serabelisib interacts with the PI3K/Akt/E-cadherin signaling pathway . It has been found to block cellular proliferation and lead to apoptosis . The compound this compound plays a crucial role in these biochemical reactions by inhibiting the PI3Kα isoform .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating GSDMD-mediated pyroptosis, apoptosis, and migration of hepatoma cells . It also impacts cell signaling pathways, particularly the PI3K/Akt/E-cadherin signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a PI3Kα inhibitor, this compound binds to the PI3Kα isoform, blocking its function and leading to a decrease in cellular proliferation and an increase in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound reduces the proliferation, invasion, and metastasis of HepG2 and HuH-6 cells .
Metabolic Pathways
This compound is involved in the PI3K/Akt/E-cadherin signaling pathway . It interacts with various enzymes and cofactors within this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound interacts with the PI3K/Akt/E-cadherin signaling pathway, which may influence its localization or accumulation .
Subcellular Localization
Given its role as a PI3Kα inhibitor, it is likely that this compound is localized to areas of the cell where the PI3K/Akt/E-cadherin signaling pathway is active .
properties
IUPAC Name |
[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGWHBSBBJNKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1268454-23-4 | |
Record name | Serabelisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Serabelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SERABELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.